3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one
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Overview
Description
3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one is a complex organic compound that features a quinoxaline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the Piperazine Moiety: This is typically done through nucleophilic substitution reactions.
Final Functionalization: The remaining functional groups are introduced through various organic reactions, such as alkylation or acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylpiperazin-1-yl)aniline
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride
Uniqueness
3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one is unique due to its specific combination of functional groups and its quinoxaline core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the trifluoromethyl group can significantly influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C20H23F3N4O2 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-prop-2-enyl-6-(trifluoromethyl)quinoxalin-2-one |
InChI |
InChI=1S/C20H23F3N4O2/c1-3-8-27-17-6-4-14(20(21,22)23)13-16(17)24-15(19(27)29)5-7-18(28)26-11-9-25(2)10-12-26/h3-4,6,13H,1,5,7-12H2,2H3 |
InChI Key |
FWRPSLXTZWLWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=NC3=C(C=CC(=C3)C(F)(F)F)N(C2=O)CC=C |
Origin of Product |
United States |
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